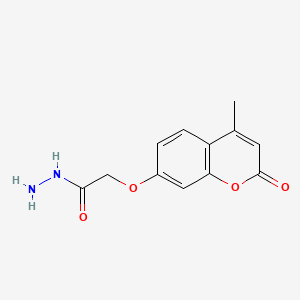

2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-(4-methyl-2-oxochromen-7-yl)oxyacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-7-4-12(16)18-10-5-8(2-3-9(7)10)17-6-11(15)14-13/h2-5H,6,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDAEMFJMQOINV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219381 | |

| Record name | Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69321-36-4 | |

| Record name | Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069321364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

Similar compounds have been known to interact with various biological targets, including enzymes and receptors, leading to a range of biological effects.

Mode of Action

It’s known that the compound can undergo light-triggered photodimerization. This photochemical property could potentially be used to control the properties of materials in which the compound is incorporated.

Biochemical Pathways

The compound’s photoactive nature suggests it may influence pathways related to light sensitivity and photochemical reactions.

Result of Action

Similar compounds have shown significant inhibitory activity against the growth of certain bacterial strains. This suggests that 2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide may also have antimicrobial properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and light exposure could potentially affect the behavior of this compound, particularly given its photoactive nature.

生物活性

2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide, a derivative of coumarin, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which combines a coumarin moiety with an acetohydrazide group, suggesting possible applications in various therapeutic areas including antimicrobial and anticancer activities.

- Molecular Formula : C₁₂H₁₀N₂O₅

- Molecular Weight : 234.20 g/mol

- CAS Number : 64700-15-8

Biological Activity Overview

The biological activities of this compound have been explored through various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of synthesized coumarin derivatives, including this compound. The compound was tested against several bacterial and fungal strains:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Potent |

| Escherichia coli | Moderate |

| Aspergillus niger | Moderate |

| Candida albicans | Moderate |

The results indicated that the compound exhibited significant activity against Gram-positive bacteria (Staphylococcus aureus) and moderate activity against Gram-negative bacteria and fungi .

Anticancer Activity

Research has also suggested that coumarin derivatives can exhibit cytotoxic effects against various cancer cell lines. In vitro studies highlighted that compounds similar to this compound showed inhibitory effects on human pancreatic cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Structure–Activity Relationship (SAR)

The biological activity of coumarin derivatives is often influenced by their structural features. Modifications to the coumarin backbone can enhance or diminish their efficacy. For instance, substituents at specific positions on the chromene ring have been shown to affect the binding affinity to biological targets, thus impacting their overall activity .

Case Studies

- Antimicrobial Efficacy Study : A comprehensive evaluation was conducted where several derivatives were synthesized and screened for antimicrobial properties. Among these, 5f (a close analog of the target compound) demonstrated superior activity against both bacterial and fungal strains, suggesting that modifications to the hydrazide structure may enhance efficacy .

- Cytotoxicity Assay : In a study assessing the cytotoxic effects on cancer cell lines, derivatives similar to this compound were shown to significantly reduce cell viability in a dose-dependent manner, indicating potential for further development as anticancer agents .

科学研究应用

Biological Applications

-

Antimicrobial Activity

- Study Findings: Research indicates that derivatives of coumarin compounds, including 2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide, exhibit significant antimicrobial properties against various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antimicrobial agents .

-

Anticancer Properties

- Case Study: A study published in Bioorganic & Medicinal Chemistry highlighted the anticancer activity of coumarin derivatives. The compound was shown to inhibit cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

- Anti-inflammatory Effects

Synthesis and Material Science Applications

- Synthesis of Novel Compounds

- Use in Deep Eutectic Solvents

Data Table: Summary of Biological Activities

常见问题

Q. What are the optimal reaction conditions for synthesizing 2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide?

The synthesis involves hydrazinolysis of the corresponding ethyl ester precursor. Key variables include:

- Solvent system : Ethanol is commonly used (6 mL for 1 mmol substrate in ; 20 mL for 0.01 mol in ).

- Reaction time : Varies from 15 minutes () to 30 hours ().

- Temperature : Room temperature is sufficient (), though reflux may accelerate the reaction.

- Workup : Recrystallization from chloroform/methanol () or ethanol () yields pure product (88–92%).

Methodological Insight : Monitor reaction completion via TLC or HPLC. Prolonged stirring (30 h) improves yield but may introduce side products; shorter times (15–20 min) require strict stoichiometric control of hydrazine hydrate .

Q. How can spectral data resolve structural ambiguities in this compound?

Key spectral markers include:

- IR : NH stretching (3331–3268 cm⁻¹) and carbonyl peaks (1680–1650 cm⁻¹) confirm the hydrazide moiety ().

- 1H NMR : Coumarin protons (δ 6.2–8.2 ppm) and methyl groups (δ 2.3–2.5 ppm) aid structural assignment.

- X-ray crystallography : For derivatives, hydrogen bonding patterns (e.g., N–H⋯O/N interactions) validate molecular packing ().

Methodological Insight : Compare experimental data with computed spectra (DFT or molecular modeling) to resolve discrepancies in peak assignments .

Q. What strategies are used to design biologically active derivatives of this compound?

Derivatization focuses on Schiff base formation via condensation with aldehydes/ketones ( ):

- Reagents : Aryl aldehydes (e.g., 3-chlorobenzaldehyde) or heteroaromatic aldehydes.

- Conditions : Reflux in methanol/chloroform with catalytic acetic acid (5 h, 91% yield for compound 4 , ).

- Screening : Antimicrobial () or antiproliferative assays () guide SAR studies.

Methodological Insight : Use substituent effects (e.g., electron-withdrawing groups on aldehydes) to modulate bioactivity .

Advanced Research Questions

Q. How can computational methods predict the biological activity of derivatives?

- Molecular docking : Screen derivatives against target proteins (e.g., microbial enzymes or cancer biomarkers).

- ADMET profiling : Predict pharmacokinetic properties (e.g., solubility, BBB permeability) using tools like SwissADME.

- QSAR modeling : Correlate substituent parameters (Hammett constants, logP) with bioactivity data ().

Methodological Insight : Validate computational predictions with in vitro assays (e.g., MIC values for antimicrobial activity) .

Q. How to address contradictions in reported synthesis yields or spectral data?

Case Study : reports 92% yield with 30 h stirring, while achieves 88–90% in 15 minutes.

- Root cause analysis : Differences in ester precursor purity, solvent volume, or hydrazine stoichiometry.

- Resolution : Replicate both methods under controlled conditions (e.g., inert atmosphere, standardized reagents).

Methodological Insight : Use DOE (Design of Experiments) to identify critical factors (e.g., solvent ratio, temperature) influencing yield .

Q. What crystallographic techniques elucidate supramolecular interactions in derivatives?

- Single-crystal X-ray diffraction : Resolve hydrogen-bonding networks (e.g., N–H⋯O/N interactions in ).

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., π-π stacking in coumarin rings).

Methodological Insight : Compare crystal packing motifs with bioactivity to infer solid-state stability or solubility limitations .

Q. How to optimize reaction efficiency for large-scale synthesis?

- Scale-up challenges : Recrystallization efficiency, solvent recovery, and byproduct removal.

- Solutions :

Methodological Insight : Conduct kinetic studies to identify rate-limiting steps (e.g., hydrazine diffusion in ethanol) .

Q. What analytical methods validate purity for pharmacological studies?

- HPLC : Use C18 columns with UV detection (λ = 254–280 nm) to quantify residual hydrazine or ester precursors.

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values.

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₂N₂O₄).

Methodological Insight : Cross-validate purity data with multiple techniques to meet ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。